6-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile hydrochloride is a chemical compound that falls under the category of pyridine derivatives, specifically featuring a pyrrolidine moiety. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in the development of therapeutic agents.
The compound can be sourced from various chemical databases and research articles that focus on pyridine derivatives and their biological activities. It is often synthesized in laboratory settings for research purposes.
This compound is classified as a pyridine derivative due to the presence of a pyridine ring, which is further substituted by a pyrrolidine group and a carbonitrile functional group. The hydrochloride form indicates that it is a salt, which may enhance its solubility and stability.
Methods
The synthesis of 6-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile hydrochloride typically involves several steps:
The detailed reaction conditions, including temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity. For instance, reactions may require heating under reflux conditions or using specific catalysts to facilitate cyclization.
Structure
The molecular structure of 6-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile hydrochloride includes:
The molecular formula can be represented as , indicating that it contains 11 carbon atoms, 13 hydrogen atoms, and 3 nitrogen atoms along with one chlorine atom from the hydrochloride salt form.
Reactions
The compound can participate in various chemical reactions due to its functional groups:
Reactions should be conducted under controlled conditions to prevent side reactions. For example, when performing nucleophilic substitutions, using polar aprotic solvents can enhance nucleophilicity.
Process
The mechanism of action for 6-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile hydrochloride involves its interaction with biological targets, potentially including enzymes or receptors involved in various physiological processes.
Research indicates that compounds with similar structures can exhibit inhibitory effects on specific enzymes or receptors. For example, they may interact with fibroblast growth factor receptors or other protein kinases, leading to modulation of signaling pathways involved in cell proliferation and survival.
Physical Properties
Chemical Properties
Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are commonly employed to characterize this compound's purity and structural integrity.
Scientific Uses
6-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile hydrochloride has several potential applications in scientific research:
Pyridine derivatives constitute a privileged scaffold in drug discovery due to their versatile pharmacological profiles and favorable physicochemical properties. These nitrogen-containing heterocycles serve as bioisosteres for benzene rings, enhancing aqueous solubility and bioavailability while enabling diverse binding interactions with biological targets. Aminopyridines, in particular, demonstrate significant therapeutic utility as potassium channel blockers (e.g., 4-aminopyridine for multiple sclerosis) and kinase inhibitors [4]. The structural plasticity of the pyridine ring allows strategic decoration with pharmacophoric elements, enabling optimization of target affinity, selectivity, and metabolic stability. Hybrid systems incorporating pyridine with other heterocycles exploit synergistic effects, expanding the drug-like property space for challenging targets. The electron-deficient nature of pyridine facilitates π-stacking interactions and coordination with metal ions in enzymatic active sites, while its basicity supports pH-dependent membrane permeability [4].
Table 1: Therapeutic Applications of Representative Pyridine-Based Drugs
Compound | Clinical Application | Mechanistic Role | Key Structural Feature |
---|---|---|---|
4-Aminopyridine | Multiple sclerosis symptom management | Voltage-gated potassium channel blocker | Unsubstituted aminopyridine |
3,4-Diaminopyridine | Lambert-Eaton myasthenic syndrome | Presynaptic potassium channel inhibition | Ortho-diamine functionality |
Vemurafenib | BRAF-mutant melanoma | Kinase inhibitor (B-Raf) | Pyridinylimidazole core |
Nilotinib | Chronic myeloid leukemia | Bcr-Abl tyrosine kinase inhibition | Pyrimidine-pyridine scaffold |
6-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile | Under investigation | Hybrid pharmacophore model | Pyrrolidine-pyridine linkage |
6-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile hydrochloride (C₁₁H₁₄N₄·HCl, MW 237.72 g/mol) integrates three distinct pharmacophoric elements: (1) a pyridine-3-carbonitrile unit providing hydrogen-bond acceptance and electron-withdrawing character; (2) a secondary amine linker enabling conformational flexibility; and (3) a pyrrolidine moiety contributing basicity and 3D spatial orientation [1] [2]. The hydrochloride salt form (CAS 2995274-78-5) enhances aqueous solubility critical for biological evaluation [2]. Key structural features include:
Table 2: Key Physicochemical Descriptors of 6-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile Hydrochloride
Descriptor | Value | Significance |
---|---|---|
Molecular Formula | C₁₁H₁₄N₄·HCl | Defines elemental composition and molecular weight (237.72 g/mol) |
Hydrogen Bond Donors | 3 (2 × NH⁺, NH) | Facilitates target binding via H-bond donation |
Hydrogen Bond Acceptors | 4 (N≡, N, N, Cl⁻) | Enables H-bond acceptance capacity |
Rotatable Bonds | 3 | Influences conformational flexibility |
Polar Surface Area | 58.2 Ų | Predicts membrane permeability |
Calculated logP (neutral) | 1.34 | Estimates lipophilicity |
SMILES | C1CNCC1CNC2=NC=C(C=C2)C#N.Cl | Encodes structural connectivity |
Despite advances in heterocyclic chemistry, significant knowledge gaps persist in the rational design of pyrrolidine-pyridine hybrids:
Table 3: Research Priorities for Heterocyclic Hybrid Systems
Research Gap | Current Limitation | Potential Resolution Strategy |
---|---|---|
Target Deconvolution | Limited profiling beyond kinase assays | Chemoproteomics and thermal shift assays |
Synthetic Methodology | Multi-step linear syntheses | Transition metal-catalyzed C-N coupling |
Structure-Activity Landscapes | Sparse analogs available | Parallel synthesis of N-substituted derivatives |
Therapeutic Translation | In vitro data lacking | Antimicrobial screening against ESKAPE pathogens |
Physicochemical Optimization | Unmodified scaffold | Bioisosteric replacement of carbonitrile |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2